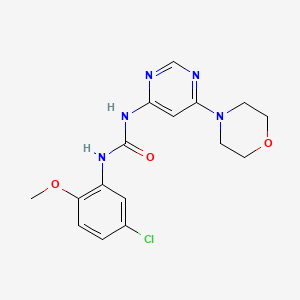
1-(5-Chloro-2-methoxyphenyl)-3-(6-morpholinopyrimidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-(6-morpholinopyrimidin-4-yl)urea is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-Chloro-2-methoxyphenyl)-3-(6-morpholinopyrimidin-4-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22ClN5O3 with a molecular weight of approximately 391.9 g/mol. The structure features a chloro-substituted methoxyphenyl group and a morpholinopyrimidine moiety, which are critical for its biological interactions.
The compound functions primarily as an inhibitor of specific enzymes involved in cancer cell proliferation. It has been noted for its selective inhibition of myeloperoxidase (MPO), which plays a role in inflammatory processes and cancer progression. This selectivity is crucial as it minimizes off-target effects that can lead to adverse reactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties across various human tumor cell lines. The compound has shown promising results in inhibiting cell viability and inducing apoptosis.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 3.22 | |
| HCT116 (Colon Cancer) | 2.71 | |
| HeLa (Cervical Cancer) | 0.38 |
These results indicate that the compound's effectiveness varies with different types of cancer cells, suggesting that its mechanism may involve specific pathways associated with each cancer type.
Inflammatory Response Modulation
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies have indicated that it can modulate macrophage activation in response to lipopolysaccharide (LPS), reducing the production of pro-inflammatory cytokines . This dual action—anticancer and anti-inflammatory—highlights the compound's potential as a therapeutic agent in treating cancers associated with chronic inflammation.
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound:
- Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Colon Cancer Efficacy : In HCT116 cells, the compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting enhanced potency and specificity against colon cancer cells .
- Inflammation Study : In macrophage models, the compound reduced LPS-induced cytokine production by approximately 50%, indicating its potential use in inflammatory-related cancer therapies .
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(6-morpholin-4-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-24-13-3-2-11(17)8-12(13)20-16(23)21-14-9-15(19-10-18-14)22-4-6-25-7-5-22/h2-3,8-10H,4-7H2,1H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXTZIUXAZKDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














